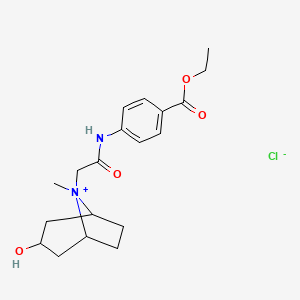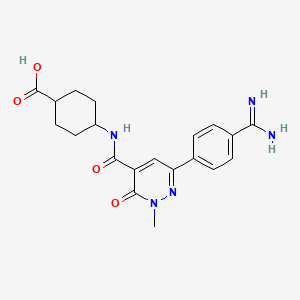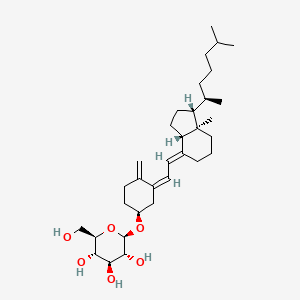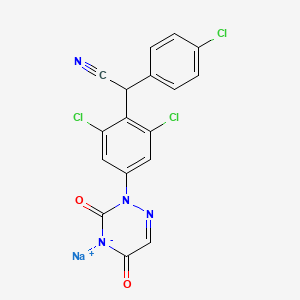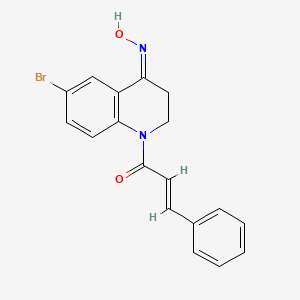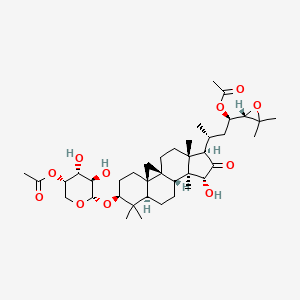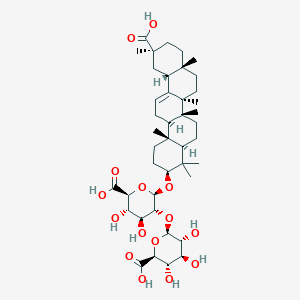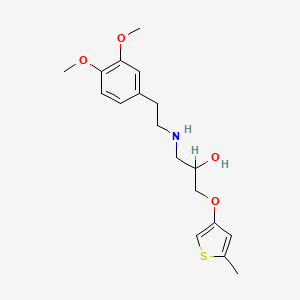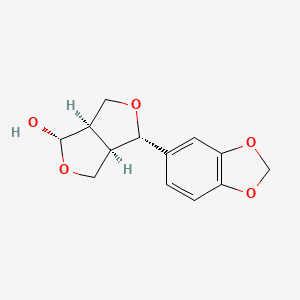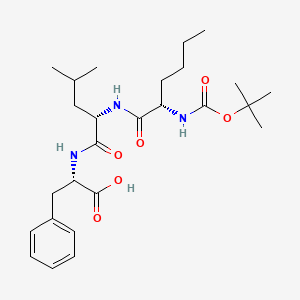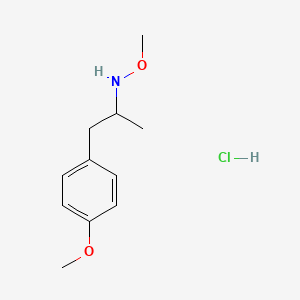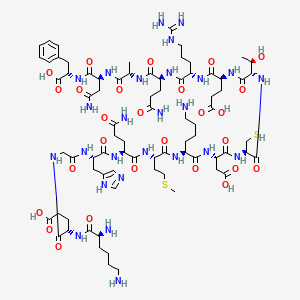
L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl- is a complex peptide composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter method involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then expresses the peptide. This method is advantageous for producing large quantities of the peptide with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, the peptide may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-proline: Another peptide with similar amino acid composition but different sequence and properties.
L-Phenylalanine: A simpler amino acid that serves as a building block for more complex peptides.
Uniqueness
The uniqueness of L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl- lies in its specific sequence and structure, which confer unique biochemical properties and potential applications. Its ability to form specific interactions with molecular targets makes it a valuable tool in research and therapeutic development.
Propriétés
Numéro CAS |
119400-72-5 |
|---|---|
Formule moléculaire |
C78H124N26O27S2 |
Poids moléculaire |
1922.1 g/mol |
Nom IUPAC |
(4S)-5-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H124N26O27S2/c1-38(63(116)100-51(32-57(84)108)73(126)102-53(77(130)131)30-40-12-5-4-6-13-40)91-66(119)46(17-21-55(82)106)96-67(120)44(16-11-28-88-78(85)86)95-70(123)48(20-24-60(112)113)99-76(129)62(39(2)105)104-75(128)54(36-132)103-74(127)52(33-61(114)115)101-68(121)43(15-8-10-27-80)94-71(124)49(25-29-133-3)98-69(122)47(18-22-56(83)107)97-72(125)50(31-41-34-87-37-90-41)92-58(109)35-89-65(118)45(19-23-59(110)111)93-64(117)42(81)14-7-9-26-79/h4-6,12-13,34,37-39,42-54,62,105,132H,7-11,14-33,35-36,79-81H2,1-3H3,(H2,82,106)(H2,83,107)(H2,84,108)(H,87,90)(H,89,118)(H,91,119)(H,92,109)(H,93,117)(H,94,124)(H,95,123)(H,96,120)(H,97,125)(H,98,122)(H,99,129)(H,100,116)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,110,111)(H,112,113)(H,114,115)(H,130,131)(H4,85,86,88)/t38-,39+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,62-/m0/s1 |
Clé InChI |
JZCNZKYQBJKBMM-MTNZBRKKSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


